3-(苄基硫基)-5-甲基-4H-1,2,4-三唑

描述

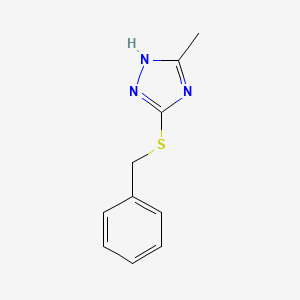

3-(Benzylthio)-5-methyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is significant due to its varied applications in organic synthesis and medicinal chemistry. The triazole core is known for its versatility and reactivity, making it a valuable building block in the creation of complex molecules.

Synthesis Analysis

The synthesis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole typically involves the use of click chemistry reactions, such as the Huisgen cycloaddition, or through conventional methods involving the reaction of corresponding hydrazides with carbon disulfide in alcoholic potassium hydroxide to yield the desired triazole derivatives (Lakshman & Gupta, 2009).

Molecular Structure Analysis

Structural analysis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole reveals a heterocyclic framework with a 1,2,4-triazole ring substituted with a benzylthio group and a methyl group at positions 3 and 5, respectively. This molecular structure allows for significant interactions and reactivity, as evidenced by various single-crystal X-ray diffraction studies (Hanif et al., 2007).

Chemical Reactions and Properties

3-(Benzylthio)-5-methyl-4H-1,2,4-triazole engages in various chemical reactions, including catalytic activation of oxidation and transfer hydrogenation, showcasing its utility in synthetic organic chemistry. The presence of the benzylthio group also influences its catalytic efficiency and reaction pathways (Saleem et al., 2014; Saleem et al., 2015).

Physical Properties Analysis

The physical properties of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. The compound generally demonstrates moderate solubility in common organic solvents and exhibits specific crystalline forms depending on the synthesis conditions and the presence of substituents (Boechat et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the 3-(benzylthio)-5-methyl-4H-1,2,4-triazole molecule. The triazole ring imparts unique electronic characteristics, influencing the compound's reactivity in different chemical environments (Kleschick & Bordner, 1989).

科学研究应用

血管紧张素 II 拮抗剂

3-(苄基硫基)-5-甲基-4H-1,2,4-三唑衍生物已被评估其作为血管紧张素 II (AII) 拮抗剂的潜力。这些化合物,特别是 C5 上带有苄基硫基的化合物,在阻断大鼠 AII 升压反应方面显示出显着的效力。例如,3-正丁基-5-[(2-羧基苄基)硫基]-4-[[2'-(1H-四唑-5-基)联苯-4-基]甲基]-4H-1,2,4-三唑表现出显着的作用持续时间和效力,可与已知的 AII 拮抗剂 DuP 753 相媲美 (Ashton et al., 1993).

化学反应中的区域选择性

3-氨基-5-苄基硫基-1,2,4-三唑与乙酰丙酮二甲缩醛的反应可以根据反应条件产生不同的产物。这表明理解和控制涉及该化合物化学反应中的区域选择性对于合成特定衍生物的重要性 (Monte et al., 1989).

抗菌和抗真菌作用

研究表明,包括 3-(苄基硫基)-5-甲基-4H-1,2,4-三唑在内的 1,2,4-三唑衍生物表现出广泛的生物活性。这些化合物显示出有希望的抗菌和抗真菌作用,使其成为医学和兽医应用中令人感兴趣的,特别是在治疗动物皮肤真菌病方面 (Ohloblina et al., 2022).

抑制蛋氨酸氨肽酶-2

3-苯胺基-5-苄基硫基-1,2,4-三唑化合物已被确定为人类金属蛋白酶蛋氨酸氨肽酶-2 (MetAP2) 的有效抑制剂。这些抑制剂表现出很高的效力,其中一些在皮摩尔范围内显示出有效性。这突出了它们在癌症治疗中的潜在用途,因为 MetAP2 抑制剂可以在抗癌治疗中发挥作用 (Marino et al., 2007).

属性

IUPAC Name |

3-benzylsulfanyl-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-11-10(13-12-8)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZCBPXYGXVXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875920 | |

| Record name | 2-Thiobenzyl-5-Me-1,3,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)